molecular formula C7H15NO2 B13065789 4-(Azetidin-3-yloxy)butan-1-ol

4-(Azetidin-3-yloxy)butan-1-ol

Cat. No.: B13065789
M. Wt: 145.20 g/mol
InChI Key: KISTVHZCJUDRQB-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)butan-1-ol is an organic compound with the molecular formula C7H15NO2 It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)butan-1-ol typically involves the formation of the azetidine ring followed by its attachment to the butanol chain. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azetidine ring can be reduced to form saturated amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the azetidine ring would yield saturated amines .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler compound with just the azetidine ring.

    Butanol: A simple alcohol with a four-carbon chain.

    Azetidin-2-one: A related compound with a carbonyl group in the azetidine ring.

Uniqueness

4-(Azetidin-3-yloxy)butan-1-ol is unique due to the combination of the azetidine ring and the butanol chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(azetidin-3-yloxy)butan-1-ol

InChI

InChI=1S/C7H15NO2/c9-3-1-2-4-10-7-5-8-6-7/h7-9H,1-6H2

InChI Key

KISTVHZCJUDRQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCCCO

Origin of Product

United States

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